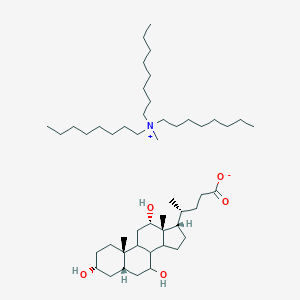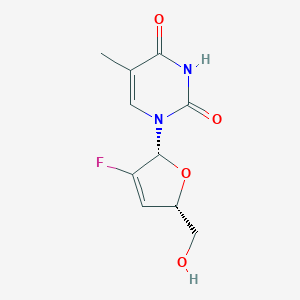![molecular formula C6H9Br B054702 ビシクロ[2.1.1]ヘキサン, 2-ブロモ-(9CI) CAS No. 120159-43-5](/img/structure/B54702.png)
ビシクロ[2.1.1]ヘキサン, 2-ブロモ-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[211]hexane, 2-bromo-(9CI) is a unique compound characterized by its bicyclic structure, which consists of two fused cyclopropane rings This compound is part of the bicyclo[211]hexane family, known for their strained ring systems and interesting chemical properties
科学的研究の応用
Bicyclo[2.1.1]hexane, 2-bromo-(9CI) has several applications in scientific research:
作用機序
Target of Action
Bicyclo[2.1.1]hexane, 2-bromo-(9CI) is a part of the valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . These structures are playing an increasingly important role in pharmaceutical drug design . .
Mode of Action
The mode of action of Bicyclo[21It’s known that these types of structures can modulate and sometimes improve the solubility, activity, and conformational restriction of candidates . They offer new vector’s angle opportunities , which could potentially influence their interaction with targets.
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[21It’s known that these types of structures are used in the synthesis of saturated analogues of biorelevant trisubstituted benzenes , which could imply a role in related biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[21The physicochemical properties of similar structures play a fundamental role in modulating these properties .
Result of Action
The specific molecular and cellular effects of Bicyclo[21It’s known that these types of structures are under intense investigation as building blocks for pharmaceutical drug design , which suggests they may have significant molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[21The synthesis of similar structures can be influenced by external factors such as light .
将来の方向性
The future directions for the research and development of Bicyclo[2.1.1]hexanes involve expanding the toolbox of available bicyclic structures . There is a need to fully exploit the rich chemical space surrounding the [2.1.1] platform . This includes exploring new atom and exit-vector arrangements for [2.1.1] scaffolds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexane, 2-bromo-(9CI) typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic structure, and subsequent bromination introduces the bromine atom at the 2-position. Another approach involves the use of Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes .
Industrial Production Methods
Industrial production of bicyclo[2.1.1]hexane, 2-bromo-(9CI) may involve scaling up the photochemical [2+2] cycloaddition process. the use of mercury lamps can be technically challenging and requires specialized equipment . Alternative methods, such as the Lewis acid-catalyzed cycloaddition, offer more scalable and efficient routes for industrial production .
化学反応の分析
Types of Reactions
Bicyclo[2.1.1]hexane, 2-bromo-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alkanes.
Cycloaddition Reactions: The strained ring system makes it a good candidate for cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of various substituted bicyclo[2.1.1]hexanes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl rings.
Bicyclo[2.2.0]hexane: Another strained bicyclic compound with different ring fusion and reactivity.
Uniqueness
Bicyclo[21Its ability to undergo various chemical transformations and its use as a building block in complex molecule synthesis make it a valuable compound in research and industry .
特性
IUPAC Name |
2-bromobicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-6-3-4-1-5(6)2-4/h4-6H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBRHLYWEZJHFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
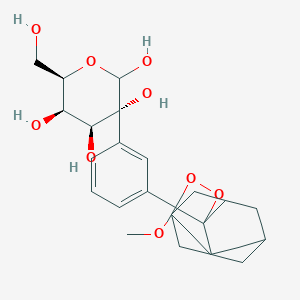
![Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI)](/img/structure/B54620.png)
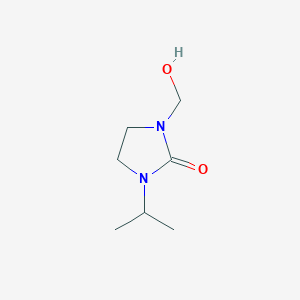

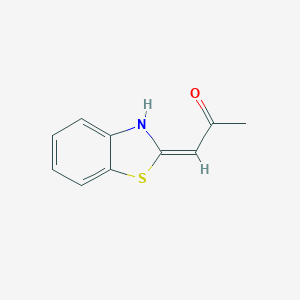
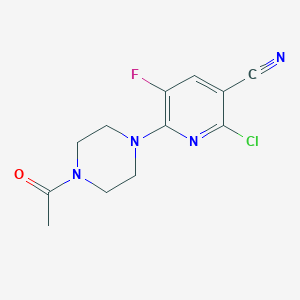
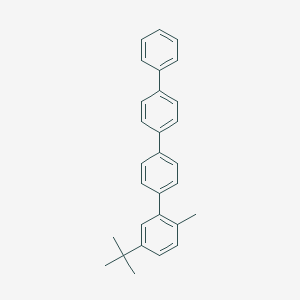

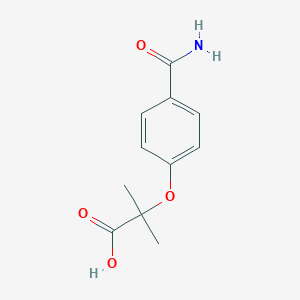
![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
![3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54642.png)
